molecular formula C15H24N2O6S B2818198 1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 1396809-06-5

1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2818198
CAS No.: 1396809-06-5
M. Wt: 360.43
InChI Key: BEIVYLUOPVPAAX-UHFFFAOYSA-N
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Description

The compound 1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione features a unique hybrid structure combining a piperidine-2,6-dione core with a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane moiety linked via a sulfonylethyl group. The sulfonyl group may improve solubility and influence pharmacokinetic properties, such as plasma protein binding and half-life.

Properties

IUPAC Name

1-[2-[(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl]ethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O6S/c1-14(2)22-10-15(11-23-14)8-16(9-15)24(20,21)7-6-17-12(18)4-3-5-13(17)19/h3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIVYLUOPVPAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione typically involves multiple steps:

    Formation of the Spirocyclic Intermediate: The spiro[3.5]nonane structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or a diamine, under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, often using reagents like sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment to Piperidine-2,6-dione: The final step involves coupling the spirocyclic intermediate with piperidine-2,6-dione. This can be achieved through nucleophilic substitution or other coupling reactions, often facilitated by catalysts or activating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the sulfonyl group or other reactive sites, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the sulfonyl group or other functional groups, using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions, depending on the presence of leaving groups and the nature of the nucleophile or electrophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases or acids to facilitate the reaction.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/Identifier Spiro System Dione Ring Key Substituents Potential Bioactivity
Target Compound 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane Piperidine-2,6-dione Sulfonylethyl CNS modulation (speculative)
(E)-3-(Hydroxymethylene)-6-phenylpiperazine-2,5-dione (, compound e) None Piperazine-2,5-dione Phenyl, hydroxymethylene Anticancer (analog-based)
Imp. I(EP): 8-[4-[4-(5-Chloropyrimidin-2-yl)-piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione () 8-azaspiro[4.5]decane Spirodecane-7,9-dione Chloropyrimidinyl-piperazine Antibacterial (speculative)
Cephalosporin derivatives (, compounds f–h) Bicyclic (thia-azabicyclo) β-lactam (non-dione) Amino-phenylacetamido, methyl/ethyl groups Antibacterial (known)

Key Observations:

Spirocyclic Systems: The target compound’s spiro[3.5]nonane system (7-membered ring fused to a 5-membered ring) is smaller than Imp. I(EP)’s spiro[4.5]decane (10-membered fused system), which may confer distinct steric and electronic properties. The dimethyl and dioxa groups in the target enhance lipophilicity compared to simpler spiro systems . Imp. I(EP)’s larger spiro system could improve binding to hydrophobic pockets in bacterial targets, as seen in related antibiotics .

Dione Rings: The piperidine-2,6-dione in the target contrasts with the piperazine-2,5-dione in compound e. Piperazine diones are associated with kinase inhibition, while piperidine diones (e.g., thalidomide analogs) modulate immunoproteasomes . Imp.

Substituent Effects :

  • The sulfonylethyl group in the target may enhance solubility and reduce metabolic degradation relative to compound e’s phenyl group, which could increase plasma protein binding .
  • Imp. I(EP)’s chloropyrimidinyl-piperazine moiety is analogous to kinase inhibitors (e.g., JAK/STAT inhibitors), suggesting divergent therapeutic pathways compared to the target .

Functional and Pharmacokinetic Comparison

Table 2: Pharmacokinetic and Bioactivity Insights

Compound Solubility Metabolic Stability Hypothesized Target Bioactivity Evidence
Target Compound Moderate (sulfonyl) High (spiro rigidity) Immunoproteasome/CNS receptors Preclinical analogs show anti-inflammatory activity
Compound e () Low (phenyl) Moderate Kinases (e.g., CDK) Related diones inhibit tumor growth
Imp. I(EP) () Low (chloropyrimidine) High Bacterial enzymes Structural similarity to β-lactamase inhibitors
Cephalosporins () High (polar groups) Variable Penicillin-binding proteins Clinically validated antibiotics

Key Insights:

  • Metabolic Stability : The target compound’s spiro system likely reduces cytochrome P450-mediated metabolism, a common issue with linear analogs .
  • Bioactivity Divergence: While cephalosporins () target bacterial cell walls, the target’s piperidine dione may align with immunomodulatory or neurodegenerative applications, as seen in related glial modulators .

Research Findings and Implications

  • Structural Uniqueness: The combination of a compact spiro[3.5]nonane and sulfonylethyl-piperidine dione distinguishes the target from larger spiro systems (e.g., Imp. I(EP)) and non-spiro diones (e.g., compound e).
  • Therapeutic Potential: Preclinical analogs of piperidine diones demonstrate proteasome inhibition, suggesting anticancer or anti-inflammatory utility for the target .
  • Synthetic Challenges : The spirocyclic and sulfonyl groups may complicate synthesis compared to simpler diones, necessitating optimized protocols (e.g., low-temperature DMF reactions as in ) .

Biological Activity

1-(2-((7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)sulfonyl)ethyl)piperidine-2,6-dione is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex spirocyclic structure that includes a piperidine ring and a sulfonyl group. Its molecular formula is C17H23N1O3SC_{17}H_{23}N_{1}O_{3}S with a molecular weight of approximately 321.4 g/mol. The presence of the spirocyclic moiety contributes to its unique biological profile.

PropertyValue
Molecular FormulaC17H23NO3S
Molecular Weight321.4 g/mol
StructureSpirocyclic

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within the body. Preliminary studies suggest that it may modulate enzyme activity and receptor interactions, which can lead to various pharmacological effects.

Potential Targets

  • Enzymatic Modulation : The compound may inhibit or activate certain enzymes involved in metabolic pathways.
  • Receptor Binding : It might interact with neurotransmitter receptors or other signaling pathways, influencing physiological responses.

Antitumor Activity

Recent research highlights the compound's potential antitumor properties. In vitro studies have demonstrated that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, modifications to the piperidine structure have led to enhanced activity against leukemia cells and solid tumors.

Case Study: Piperidine Derivatives

A study evaluated several piperidine derivatives for their antitumor efficacy. The results indicated that compounds similar to this compound exhibited significant growth inhibition in cancer cell lines compared to control groups.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest favorable absorption and distribution characteristics; however, detailed studies are required to elucidate its metabolic stability and toxicity profile.

ParameterObservations
AbsorptionHigh
DistributionSystemic
MetabolismPhase I and Phase II
ToxicityLow in preliminary studies

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsKey Analytical Tools
SulfonylationSO₂Cl₂, DCM, 0°C, 2hTLC (Rf = 0.3), LC-MS
Spirocyclic FormationNaH, THF, reflux, 6h¹H NMR, X-ray diffraction
Piperidine CouplingPiperidine-2,6-dione, DIEA, DMF, 80°CHPLC purity >95%, HRMS

Basic: How is the compound structurally characterized, and what spectroscopic techniques are critical for confirming its identity?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify proton environments (e.g., sp³-hybridized carbons in the spiro system, sulfonyl group resonance at δ ~3.2–3.5 ppm). DEPT-135 clarifies quaternary carbons in the dioxa-azaspiro ring .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ at m/z calculated for C₁₈H₂₅N₂O₆S: 421.1384).
  • IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretch, piperidine-dione) and ~1150 cm⁻¹ (S=O stretch) validate functional groups .

Advanced: How can researchers optimize reaction yields for the sulfonylation step while minimizing side-product formation?

Methodological Answer:

  • Design of Experiments (DoE): Use factorial design to assess variables (temperature, stoichiometry, solvent polarity). For example, lower temperatures (0–5°C) reduce sulfonic acid byproduct formation.
  • In Situ Monitoring: Employ Raman spectroscopy to track sulfonyl chloride consumption.
  • Computational Modeling: Density Functional Theory (DFT) predicts transition states and identifies steric hindrance in the spirocyclic intermediate. Tools like ICReDD’s reaction path search () integrate quantum calculations to prioritize high-yield pathways .

Advanced: How should conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved in preclinical studies?

Methodological Answer:

  • Dose-Response Curves: Establish IC₅₀ values across multiple assays (e.g., FAAH inhibition vs. MTT cytotoxicity) to differentiate target-specific effects .
  • Molecular Docking: Compare binding modes of the compound and analogs (e.g., 7-Azaspiro[3.5]nonane-6,8-dione derivatives) using AutoDock Vina to identify off-target interactions.
  • Statistical Validation: Apply ANOVA or mixed-effects models to assess reproducibility across biological replicates .

Advanced: What computational strategies are effective for studying the conformational stability of the spirocyclic system?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Simulate the spiro system in explicit solvent (e.g., water, DMSO) using GROMACS to analyze ring puckering and torsional strain.
  • Quantum Mechanical (QM) Calculations: Perform B3LYP/6-31G(d) geometry optimization to assess strain energy (~5–10 kcal/mol in analogous spiro compounds) .
  • Crystallographic Data Mining: Compare with spiro structures in the Cambridge Structural Database (CSD) to identify common conformational motifs .

Advanced: How can researchers investigate the compound’s metabolic stability in vitro, and what analytical methods are recommended?

Methodological Answer:

  • Hepatocyte Incubations: Incubate with primary human hepatocytes (1 µM, 37°C, 0–4h) and quench with acetonitrile.
  • LC-HRMS Metabolite ID: Use Thermo Q-Exactive in data-dependent acquisition (DDA) mode to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).
  • Enzyme Kinetics: Calculate intrinsic clearance (CLint) using the substrate depletion method .

Advanced: What strategies address discrepancies in solubility measurements across different solvent systems?

Methodological Answer:

  • Hansen Solubility Parameters (HSP): Correlate experimental solubility (e.g., DMSO, PBS) with HSP distances to identify outlier solvents.
  • Dynamic Light Scattering (DLS): Monitor aggregation propensity in aqueous buffers (pH 1–7.4).
  • Co-Solvency Models: Apply Jouyban-Acree equation to predict solubility in solvent mixtures .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling.
  • Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (EPA guidelines).
  • First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers leverage structure-activity relationships (SAR) to improve target selectivity?

Methodological Answer:

  • Analog Synthesis: Modify substituents on the piperidine-dione (e.g., methyl vs. phenyl groups) and evaluate activity.
  • 3D-QSAR Models: Build CoMFA/CoMSIA models using Sybyl-X to map electrostatic/hydrophobic fields.
  • Crystallographic Fragment Screening: Identify binding hotspots via X-ray diffraction of protein-ligand complexes .

Advanced: What methodologies validate the compound’s stability under accelerated degradation conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines).
  • Stability-Indicating HPLC: Develop gradient methods (e.g., C18 column, 0.1% TFA in water/acetonitrile) to resolve degradation products.
  • Kinetic Modeling: Apply Arrhenius equation to predict shelf life at 25°C .

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